N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps. One common method starts with the reaction of biphenyl-2-ylamine with 2-chloroacetyl chloride to form an intermediate. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo several types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the thiadiazole ring or the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against urease.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for its potential therapeutic applications, particularly in treating infections caused by urease-producing bacteria.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-phenyl-acetamide
- 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(2-phenoxy-phenyl)-acetamide
Uniqueness
N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to its biphenyl moiety, which can impart distinct chemical and biological properties compared to other thiadiazole derivatives. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C16H14N4OS2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C16H14N4OS2/c17-15-19-20-16(23-15)22-10-14(21)18-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,19)(H,18,21) |
InChI Key |
RMOJNUAMWZHFGI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NN=C(S3)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NN=C(S3)N |
Origin of Product |
United States |
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